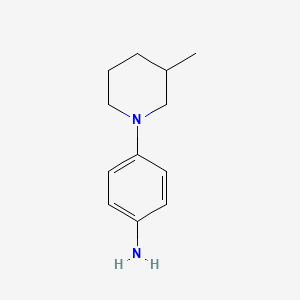

Methyl 2-amino-4-morpholinobenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

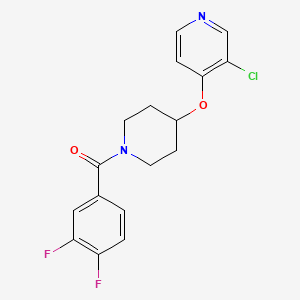

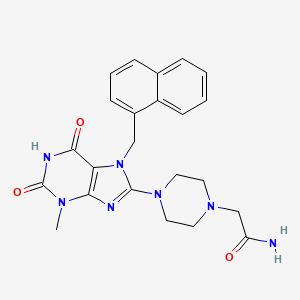

“Methyl 2-amino-4-morpholinobenzoate” is a chemical compound with the IUPAC name “methyl 2-amino-4-(4-morpholinyl)benzoate”. It has a molecular weight of 236.27 .

Molecular Structure Analysis

The InChI code for “this compound” is1S/C12H16N2O3/c1-16-12(15)10-3-2-9(8-11(10)13)14-4-6-17-7-5-14/h2-3,8H,4-7,13H2,1H3 . This code represents the molecular structure of the compound. Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . It is typically stored in a refrigerator .Scientific Research Applications

Synthesis and Chemical Reactions

Methyl 2-amino-4-morpholinobenzoate is involved in various synthetic chemical processes. For instance, it's used in the synthesis of N-substituted 4-aminocoumarins, highlighting the compound's role in producing derivatives with potential pharmacological applications. This process benefits from improved yields and efficiency under microwave irradiation conditions (Stoyanov & Ivanov, 2004).

Pharmacological Potential

The compound shows potential in pharmacological applications. It has been incorporated into benzamide derivatives, which demonstrated gastroprokinetic activity. This suggests its usefulness in developing treatments for gastrointestinal disorders (Kato et al., 1995). Another study also emphasized the synthesis of benzamide derivatives for gastroprokinetic purposes, indicating a consistent interest in this area (Kato et al., 1992).

Antimicrobial Applications

The compound is involved in the synthesis of triazole derivatives with antimicrobial activities. These synthesized compounds have shown efficacy against various microorganisms, suggesting its potential in developing new antimicrobial agents (Bektaş et al., 2007).

Applications in Solid-Phase Peptide Synthesis

It also finds use in the synthesis of enantiopure Fmoc-protected morpholine-3-carboxylic acid, indicating its applicability in solid-phase peptide synthesis, particularly in peptidomimetic chemistry (Sladojevich et al., 2007).

Applications in Carbon Dioxide Removal

There's research indicating the potential application of morpholine compounds in enhancing carbon dioxide removal. This suggests its utility in environmental applications, particularly in carbon capture technologies (Ali et al., 2010).

Photoinitiator in Coatings

Morpholine derivatives, including those with the this compound structure, have been investigated as photoinitiators for UV-curable pigmented coatings. This highlights its application in materials science and surface coating technologies (Angiolini et al., 1997).

Safety and Hazards

Properties

IUPAC Name |

methyl 2-amino-4-morpholin-4-ylbenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3/c1-16-12(15)10-3-2-9(8-11(10)13)14-4-6-17-7-5-14/h2-3,8H,4-7,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQTXHIWXBHFMRZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)N2CCOCC2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(Z)-[5-chloro-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]indol-3-ylidene]amino] acetate](/img/structure/B2470162.png)

![(3-Ethylphenyl)-[[2-(4-methoxyphenyl)-1,3-oxazol-4-yl]methyl]cyanamide](/img/structure/B2470165.png)

![[4-(Thiophen-2-ylmethylideneamino)phenyl] 4-fluorobenzenesulfonate](/img/structure/B2470169.png)

![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2470172.png)

![4-(1-Phenylethyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2470173.png)

![2-(2-(Dimethylamino)ethyl)-1-(3-ethoxyphenyl)-7-fluoro-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2470180.png)